(2,3-Dichlorophenyl)(phenyl)methanone CAS 19920-08-2 properties
(2,3-Dichlorophenyl)(phenyl)methanone CAS 19920-08-2 properties
This guide is structured as a technical monograph designed for drug development professionals and organic chemists. It focuses on the critical role of (2,3-Dichlorophenyl)(phenyl)methanone as both a distinct chemical entity and a significant process impurity in the synthesis of major pharmaceutical agents like Sertraline.
Differentiation, Synthesis, and Impurity Profiling in Pharmaceutical Chemistry
CAS Registry Number: 19920-08-2 Synonyms: 2,3-Dichlorobenzophenone; (2,3-Dichlorophenyl)-phenyl-methanone Molecular Formula: C₁₃H₈Cl₂O Molecular Weight: 251.11 g/mol
Executive Summary
(2,3-Dichlorophenyl)(phenyl)methanone (CAS 19920-08-2) is a halogenated diaryl ketone primarily utilized as a chemical intermediate and a reference standard in pharmaceutical impurity profiling. While it serves as a scaffold for specific transthyretin (TTR) fibril inhibitors, its most critical relevance in drug development lies in its formation as a regioisomeric impurity during the industrial synthesis of Sertraline (Zoloft).
The compound is the ortho-substituted isomer formed during the Friedel-Crafts acylation of 1,2-dichlorobenzene. Unlike its regioisomer 3,4-dichlorobenzophenone (the Sertraline precursor), the 2,3-isomer exhibits distinct solubility and crystallographic properties that necessitate rigorous control strategies. This guide details the physicochemical characterization, directed synthesis, and analytical differentiation of this compound.
Physicochemical Profile
The 2,3-substitution pattern induces significant steric torsion between the phenyl rings and the carbonyl plane, disrupting pi-stacking and lowering the melting point relative to the 3,4-isomer.
| Property | Data | Technical Note |
| Appearance | Off-white low-melting solid or viscous oil | Tends to supercool; crystallizes slowly compared to the 3,4-isomer. |
| Melting Point | 45–48 °C (approximate) | Significantly lower than 3,4-dichlorobenzophenone (102–104 °C). |
| Boiling Point | ~448 °C (at 760 mmHg) | High thermal stability allows purification via distillation if required. |
| Solubility | High in EtOAc, Toluene, DCM | Critical Attribute: Remains in the mother liquor during recrystallization of the 3,4-isomer. |
| LogP | ~4.2 | Highly lipophilic; limited aqueous solubility. |
Synthetic Routes & Process Chemistry
Method A: Directed Synthesis (Reference Standard)
To obtain high-purity (2,3-Dichlorophenyl)(phenyl)methanone for use as an analytical standard, a directed Friedel-Crafts acylation is required. This method avoids the regioisomeric mixture issues of the industrial route.
Protocol:
-
Reagents: 2,3-Dichlorobenzoyl chloride (1.0 eq), Benzene (Excess/Solvent), Aluminum Chloride (
, 1.1 eq). -
Procedure:
-
Charge dry benzene into a reactor under
atmosphere. -
Add anhydrous
at 0–5 °C. -
Add 2,3-Dichlorobenzoyl chloride dropwise, maintaining temperature <10 °C.
-
Reflux for 3–4 hours (evolution of HCl gas).
-
Quench onto ice/HCl mixture.
-
Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over
. -
Purification: Recrystallize from Hexane/EtOAc to yield the pure 2,3-isomer.
-
Method B: Formation as Process Impurity (Industrial Context)
In the manufacture of Sertraline, the target intermediate is 3,4-dichlorobenzophenone. However, the starting material (1,2-dichlorobenzene) directs acylation to two positions.
-
Reaction: Benzoyl Chloride + 1,2-Dichlorobenzene +
. -
Outcome:
-
Major Product (Target): 3,4-Dichlorobenzophenone (Attack at para to Cl-1, meta to Cl-2).
-
Minor Product (Impurity): 2,3-Dichlorobenzophenone (Attack at ortho to Cl-1, meta to Cl-2).
-
Separation Logic: The industrial process exploits the solubility difference. The reaction mixture is treated with a solvent like Ethyl Acetate or Isopropyl Acetate .[1][2] The 3,4-isomer crystallizes out, while the 2,3-isomer (CAS 19920-08-2) remains dissolved in the mother liquor.
Figure 1: Comparison of the directed synthesis route (top) versus the industrial impurity formation pathway (bottom).
Analytical Differentiation
Distinguishing the 2,3-isomer from the 3,4-isomer is critical for quality control.
Nuclear Magnetic Resonance ( H NMR)
The substitution pattern on the dichlorophenyl ring provides unique splitting signals.
-
2,3-Dichlorobenzophenone (CAS 19920-08-2):
-
Pattern: The dichlorophenyl ring has three adjacent protons (H4, H5, H6).
-
Signals: Expect an ABC or ABX system.
-
H-6 (ortho to C=O): Doublet (or dd) ~7.4–7.5 ppm. Deshielded by the carbonyl but less so than if it were para to a Cl.
-
H-5 (meta to C=O): Triplet (t) or dd ~7.3 ppm.
-
H-4 (para to C=O): Doublet (or dd) ~7.6 ppm.
-
-
-
3,4-Dichlorobenzophenone (Isomer):
-
Pattern: H2, H5, H6 (1,2,4-substitution pattern).
-
Key Difference: H-2 (ortho to C=O and Cl) appears as a distinct doublet with a small coupling constant (
~2 Hz) at ~7.9 ppm (highly deshielded). This signal is absent in the 2,3-isomer.
-
HPLC Retention
Due to the "ortho-effect," the 2,3-isomer has a larger dipole moment perpendicular to the ring axis and a more twisted conformation compared to the flatter 3,4-isomer.
-
Reverse Phase (C18): The 2,3-isomer typically elutes after the 3,4-isomer in polar mobile phases due to higher lipophilicity (less exposed polar surface area).
-
Mobile Phase: Acetonitrile:Water (70:30) + 0.1% Formic Acid.
Pharmaceutical Applications
Impurity Marker
In the GMP manufacturing of Sertraline, CAS 19920-08-2 is a Critical Quality Attribute (CQA) . Manufacturers must validate that their purification process (crystallization) effectively purges this isomer to <0.15% levels (ICH Q3A limits).
TTR Fibril Inhibitors
Research indicates that halogenated benzophenones can bind to the thyroxine-binding sites of Transthyretin (TTR), stabilizing the tetramer and preventing amyloidogenesis. The 2,3-dichloro substitution pattern forces a non-planar conformation that fits specific hydrophobic pockets in the TTR binding channel, distinct from fluorenyl derivatives.
Chiral Precursors
Through biocatalytic reduction (e.g., using Daucus carota or specific ADH enzymes), (2,3-dichlorophenyl)(phenyl)methanone can be reduced to (S)-(2,3-dichlorophenyl)(phenyl)methanol . This chiral alcohol serves as a building block for ether-linked bioactive compounds.
Safety and Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood. Avoid dust formation (if solid).
-
Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated place.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).
References
-
Preparation of Polymorphic Form II of Sertraline Hydrochloride. World Intellectual Property Organization (WO2007119247A2). (Describes the separation of 3,4-dichlorobenzophenone from the "undesired 2,3-dichlorobenzophenone").
-
Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR). University of Pisa / ResearchGate. (Provides structural data and X-ray analysis of 2,3-dichlorobenzophenone derivatives).
-
Bioreduction of aromatic ketones: Preparation of chiral benzyl alcohols. ResearchGate. (Discusses the bioreduction efficiency of ortho-substituted benzophenones).
-
Sigma-Aldrich Product Entry: (2,3-Dichlorophenyl)(phenyl)methanone. Merck KGaA. (General physicochemical identifiers).
Sources
- 1. WO2007119247A2 - Improved manufacturing procedure for the preparation of polymorphic form ii of cis-(1s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthleneamine hydrochloride (sertraline hydrochloride) - Google Patents [patents.google.com]
- 2. WO2007119247A2 - Improved manufacturing procedure for the preparation of polymorphic form ii of cis-(1s)-n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthleneamine hydrochloride (sertraline hydrochloride) - Google Patents [patents.google.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. arpi.unipi.it [arpi.unipi.it]
